
N-Hydroxy-6-methoxy-5-methylnicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-6-methoxy-5-methylnicotinimidamide is a chemical compound with the molecular formula C7H9N3O2 It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a methylnicotinimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methoxy-5-methylnicotinimidamide typically involves the reaction of 6-methoxy-5-methylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-6-methoxy-5-methylnicotinimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-Hydroxy-6-methoxy-5-methylnicotinamide.
Reduction: Formation of N-Hydroxy-6-methoxy-5-methylaminonicotinimidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hydroxy-6-methoxy-5-methylnicotinimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-6-methoxy-5-methylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance the compound’s binding affinity. The compound may also undergo metabolic transformations that activate or deactivate its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-6-methoxynicotinimidamide
- N-Hydroxy-5-methylnicotinimidamide
- 6-Methoxy-5-methylnicotinimidamide
Uniqueness
N-Hydroxy-6-methoxy-5-methylnicotinimidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
N'-hydroxy-6-methoxy-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-6(7(9)11-12)4-10-8(5)13-2/h3-4,12H,1-2H3,(H2,9,11) |
Clave InChI |
QPLCZCMEYYWKID-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=CN=C1OC)/C(=N/O)/N |
SMILES canónico |
CC1=CC(=CN=C1OC)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



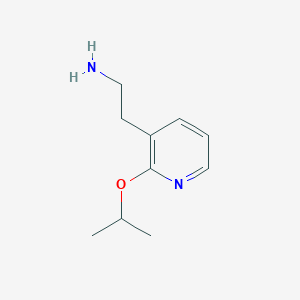
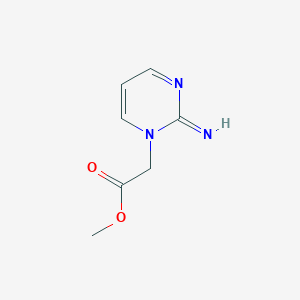

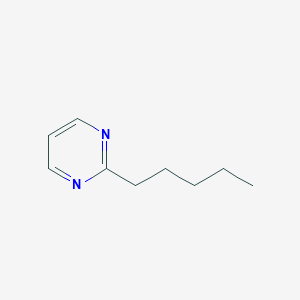


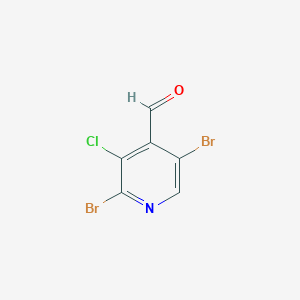
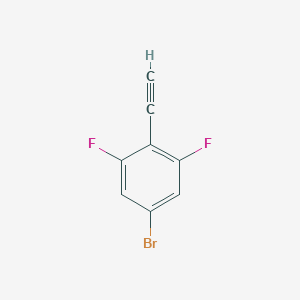
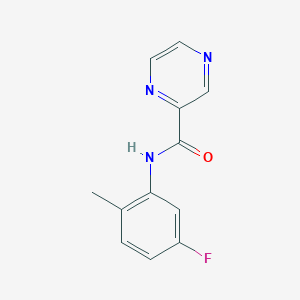
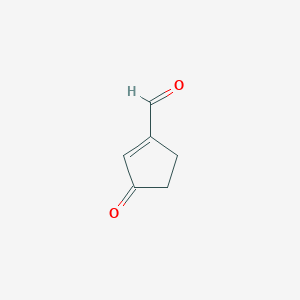
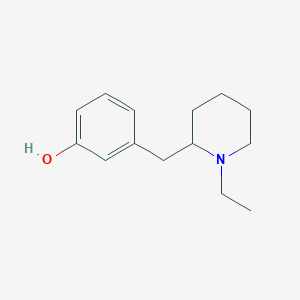
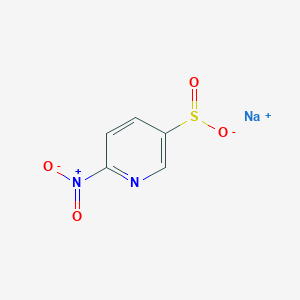
![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
